Odor Profile Differentiation: 2-Propylpyridine vs. 2-Ethylpyridine and 3-Propylpyridine
2-Propylpyridine exhibits a characteristic odor profile described as green, fatty, roasted tobacco, and nutty when evaluated at 10.00% in dipropylene glycol [1]. In contrast, the shorter-chain homolog 2-ethylpyridine is reported to possess a distinctly different, more pungent pyridine-like and amine-like odor lacking the roasted tobacco character [2]. Furthermore, positional isomers such as 3-propylpyridine and 4-propylpyridine diverge significantly; 3-propylpyridine is often described as having a sweeter, less green aroma, while 4-propylpyridine lacks the desirable fatty-nutty complexity [3]. This sensory divergence is attributable to the specific molecular geometry and electron distribution conferred by the 2-propyl substitution, which uniquely modulates volatility and receptor binding.
| Evidence Dimension | Organoleptic Odor Profile |
|---|---|
| Target Compound Data | Green, fatty, roasted tobacco, nutty (10.00% in dipropylene glycol) |
| Comparator Or Baseline | 2-Ethylpyridine: pungent, amine-like; 3-Propylpyridine: sweet; 4-Propylpyridine: weak pyridine note |
| Quantified Difference | Qualitative sensory divergence; not directly quantified. |
| Conditions | Sensory evaluation in dipropylene glycol solution; literature-reported odor descriptors |
Why This Matters
Flavor and fragrance formulators selecting a pyridine derivative for tobacco, nut, or green notes must use the specific 2-propyl isomer; substitution with other alkylpyridines will result in an unintended and unacceptable aroma profile.
- [1] ChemicalBook. 2-N-Propylpyridine (CAS 622-39-9) Odor Description. View Source
- [2] The Good Scents Company. 2-Ethylpyridine Odor Description. View Source
- [3] Burdock, G. A. Fenaroli's Handbook of Flavor Ingredients, 6th ed.; CRC Press: Boca Raton, FL, 2010; pp 1751-1753. View Source
